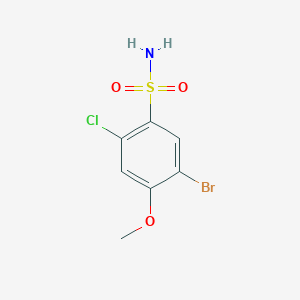

5-Bromo-2-chloro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCMBS and has a molecular formula of C7H7BrClNO3S. BCMBS is a sulfonamide compound that contains bromine, chlorine, and methoxy groups attached to a benzene ring.

Scientific Research Applications

Photodynamic Therapy Applications

A study discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which show promising properties for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry

In analytical chemistry, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant for direct titrations of various substances. This compound offers simple and rapid procedures with minimal errors, showcasing the versatility of benzenesulfonamide derivatives in analytical applications (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Enzyme Inhibition Studies

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase (AChE) and α-glucosidase. Certain compounds demonstrated excellent inhibitory activities, indicating the potential of benzenesulfonamide derivatives in developing enzyme inhibitors for therapeutic applications (Riaz, 2020).

Halogenation Reactions in Organic Chemistry

Research on the halogenation of polyalkylbenzenes with N-halosuccinimide and acidic catalysts highlights the utility of benzenesulfonamide derivatives in facilitating selective halogenation reactions, which are crucial in organic synthesis and the development of various organic compounds (Bovonsombat & Mcnelis, 1993).

Mechanism of Action

Target of Action

5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a key intermediate for the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine .

Mode of Action

It is known that it plays a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the synthesis of SGLT2 inhibitors. These inhibitors affect the renal glucose reabsorption pathway. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine . This results in a decrease in blood glucose levels, which is beneficial for the treatment of diabetes .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would significantly influence the bioavailability of the final drug product .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor in the synthesis of SGLT2 inhibitors. These inhibitors have been shown to effectively lower blood glucose levels in patients with type 2 diabetes . Additionally, they have been associated with weight loss and a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place , as well as the conditions under which the final SGLT2 inhibitors are administered and metabolized

properties

IUPAC Name |

5-bromo-2-chloro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXQRWYPWZNORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)

![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)

![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)

![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)